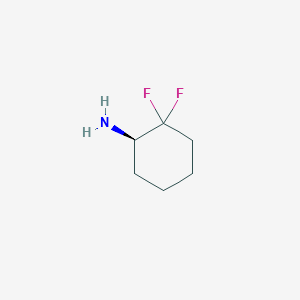

(1R)-2,2-difluorocyclohexan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R)-2,2-difluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with two fluorine atoms and an amine group The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2,2-difluorocyclohexan-1-amine typically involves the fluorination of cyclohexanone followed by reductive amination. One common method includes the following steps:

Fluorination: Cyclohexanone is treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms.

Reductive Amination: The resulting 2,2-difluorocyclohexanone is then subjected to reductive amination using an amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-2,2-difluorocyclohexan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form cyclohexylamine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles like hydroxide ions or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of substituted cyclohexane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neurological Disorders

Preliminary studies indicate that compounds structurally similar to (1R)-2,2-difluorocyclohexan-1-amine may interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders such as depression and anxiety. The presence of fluorine atoms can enhance metabolic stability and bioavailability, making it a candidate for further exploration in pharmacological studies.

2. Cancer Research

Research has shown that this compound derivatives can serve as inhibitors for certain cancer-related proteins, such as MDM2 (Murine Double Minute 2). MDM2 is a negative regulator of the p53 tumor suppressor protein, and inhibiting this interaction can reactivate p53 pathways in cancer cells. For instance, modifications of compounds related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines .

Data Tables

The following table summarizes the structural features and biological activities of selected compounds related to this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexane with two fluorines | Potential MDM2 inhibitor |

| Compound A | Similar cyclohexane structure | IC50 = 190 nM against SJSA-1 cells |

| Compound B | Contains additional functional groups | Enhanced binding affinity to MDM2 |

Case Studies

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of this compound derivatives, researchers found that certain modifications led to improved binding affinities to MDM2. For example, one derivative exhibited an IC50 value of 0.15 μM against the SJSA-1 osteosarcoma cell line, indicating strong potential for therapeutic use in oncology .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that specific derivatives of this compound achieved lower maximum concentration (Cmax) values compared to traditional compounds. This suggests a longer duration of action and potentially reduced toxicity profiles, making these derivatives suitable candidates for further clinical development .

Wirkmechanismus

The mechanism of action of (1R)-2,2-difluorocyclohexan-1-amine involves its interaction with specific molecular targets. The compound’s amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The fluorine atoms enhance the compound’s stability and lipophilicity, affecting its distribution and activity within biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2-difluorocyclohexan-1-amine: Lacks the stereochemistry specified by the (1R) configuration.

Cyclohexan-1-amine: Lacks the fluorine atoms, resulting in different chemical properties.

2-fluorocyclohexan-1-amine: Contains only one fluorine atom, leading to different reactivity and applications.

Uniqueness

(1R)-2,2-difluorocyclohexan-1-amine is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.

Biologische Aktivität

(1R)-2,2-difluorocyclohexan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H12F2N

- Molecular Weight : 135.17 g/mol

- CAS Number : 1638744-12-3

The compound features a cyclohexane ring with two fluorine atoms at the 2-position and an amine group at the 1-position, contributing to its unique chemical properties.

This compound has been studied for its potential role as a modulator in various biological systems. Its structural characteristics suggest possible interactions with neurotransmitter systems and enzymes involved in metabolic pathways.

Pharmacological Studies

Recent studies indicate that this compound may exhibit:

- Neuroprotective Effects : Research has shown that derivatives of cyclohexanamines can influence mitochondrial function, which is critical in neurodegenerative diseases. The compound's ability to enhance mitochondrial fusion suggests potential therapeutic applications in conditions like Charcot-Marie-Tooth Disease .

- Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune response modulation .

SAR Studies

Structure-activity relationship studies have demonstrated that modifications to the cyclohexane ring can significantly impact biological activity. For example:

| Compound | Modification | Biological Activity |

|---|---|---|

| This compound | None | Moderate neuroprotective effects |

| 4-hydroxy derivative | Hydroxyl group added | Enhanced mitochondrial engagement and stability |

| 4,4-difluoro derivative | Additional fluorine | Reduced mitofusin activation |

These findings underscore the importance of functional groups in determining the pharmacological profile of cyclohexane derivatives.

Neuroprotective Potential

A notable study investigated the effects of this compound on neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound led to a significant reduction in cell death and improved mitochondrial function, suggesting its potential as a neuroprotective agent.

Enzyme Inhibition

In another study focusing on IDO inhibition, this compound exhibited promising results, demonstrating a dose-dependent inhibition of IDO activity. This inhibition is crucial for developing therapies targeting immune modulation in cancer treatment.

Eigenschaften

IUPAC Name |

(1R)-2,2-difluorocyclohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N/c7-6(8)4-2-1-3-5(6)9/h5H,1-4,9H2/t5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KATJLSLKDKAWTG-RXMQYKEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC([C@@H](C1)N)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.